4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted phenylamine and a suitable acyl chloride can lead to the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can be investigated for the treatment of various diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions can provide insights into its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-phenylazetidin-2-one
- 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(4-nitrophenyl)azetidin-2-one
Uniqueness
Compared to similar compounds, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one may exhibit unique properties due to the presence of specific substituents
Properties
Molecular Formula |
C24H22N2O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C24H22N2O7/c1-30-18-8-10-19(11-9-18)33-23-22(15-7-12-20(31-2)21(13-15)32-3)25(24(23)27)16-5-4-6-17(14-16)26(28)29/h4-14,22-23H,1-3H3 |
InChI Key |
VNZOFMKJRVGSMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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